molecular formula C11H13N3O2 B12810449 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- CAS No. 134720-14-2

2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)-

Cat. No.: B12810449
CAS No.: 134720-14-2
M. Wt: 219.24 g/mol
InChI Key: PNFIPCZMIWKDMY-WCBMZHEXSA-N
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Description

2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- is a complex organic compound with the chemical formula C11H13N3O2. This compound is characterized by its unique structure, which includes a furan ring, a tetrahydrofuran ring, and an imidazo-pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Furanmethanol: A simpler compound with a furan ring and a hydroxyl group.

    Tetrahydrofuran: A cyclic ether with a similar tetrahydrofuran ring structure.

    Imidazo-pyridine derivatives: Compounds with similar imidazo-pyridine moieties.

Uniqueness

2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

134720-14-2

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

[(2S,5R)-5-imidazo[4,5-b]pyridin-3-yloxolan-2-yl]methanol

InChI

InChI=1S/C11H13N3O2/c15-6-8-3-4-10(16-8)14-7-13-9-2-1-5-12-11(9)14/h1-2,5,7-8,10,15H,3-4,6H2/t8-,10+/m0/s1

InChI Key

PNFIPCZMIWKDMY-WCBMZHEXSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CC=C3

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=CC=C3

Origin of Product

United States

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